3,5-Diethoxybenzoic acid
Description
Contextualization within the Broader Class of Alkoxybenzoic Acids
3,5-Diethoxybenzoic acid belongs to the broader class of alkoxybenzoic acids, which are aromatic carboxylic acids substituted with one or more alkoxy (-OR) groups. conicet.gov.ar These compounds are characterized by the presence of a carboxyl group (-COOH) attached to a benzene (B151609) ring, which also bears ether functionalities. uomustansiriyah.edu.iqbritannica.com The nature of the alkyl group (R) and its position on the aromatic ring significantly influence the molecule's physical and chemical properties.
Alkoxybenzoic acids are widely studied for their ability to form liquid crystals. nih.goved.govresearchgate.net Through intermolecular hydrogen bonding between their carboxylic acid groups, these molecules can form dimers. conicet.gov.arresearchgate.net This self-assembly into rod-like structures is a key factor in the formation of various liquid crystal phases, such as nematic and smectic phases, which are crucial for applications in display technologies and optical devices. researchgate.netresearchgate.net The length and branching of the alkoxy chains are critical in determining the temperature range and type of mesophase exhibited. ed.govresearchgate.net
Significance of Ether Linkages in Aromatic Carboxylic Acid Systems
Ether linkages (-O-) in aromatic carboxylic acid systems play a crucial role in defining the molecule's reactivity and supramolecular chemistry. These linkages are generally stable and introduce conformational flexibility. rsc.org The oxygen atom's lone pairs of electrons can influence the electronic environment of the aromatic ring, affecting its reactivity in electrophilic substitution reactions.
The presence of ether bonds is integral to the design of complex molecules. In the context of materials science, the ether groups in alkoxybenzoic acids contribute to the formation of ordered structures necessary for liquid crystal behavior. nih.govtcichemicals.com In synthetic chemistry, the ether linkage is a key structural motif in many pharmaceuticals and natural products. rsc.org Modern synthetic methods, such as decarboxylative etherification, utilize aromatic carboxylic acids as starting materials to form aryl ethers, highlighting the importance of this functional group in constructing C-O bonds. rsc.orgacs.org
Overview of Research Trajectories for this compound
Research involving this compound primarily focuses on its utility as a versatile intermediate in organic synthesis and its structural properties.
Synthetic Intermediate: The compound serves as a valuable precursor for the synthesis of more complex molecules. For instance, it is used to prepare 3,5-diethoxybenzoyl chloride, a reactive acylating agent employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reaction typically involves treating this compound with a chlorinating agent like thionyl chloride. The resulting acid chloride readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity makes this compound a key starting point for introducing the 3,5-diethoxybenzoyl moiety into target structures.
Structural and Materials Science Research: The crystal structure of this compound has been studied to understand the intermolecular interactions that govern its solid-state packing. conicet.gov.ar Like other benzoic acids, it forms head-to-head dimers through strong hydrogen bonds between the carboxylic acid groups. conicet.gov.ar The arrangement of these dimers is influenced by other, weaker interactions. In the case of this compound, van der Waals forces between the ethoxy chains lead to a parallel arrangement of the dimeric units. conicet.gov.ar While its direct application in liquid crystals is less prominent than its 4-alkoxy isomers, its structural analysis contributes to the broader understanding of how substituent patterns affect molecular self-assembly, which is fundamental to designing new materials. conicet.gov.arresearchgate.net
Derivatives of structurally similar compounds, such as 3,5-dimethoxybenzoic acid and 3,5-diaminobenzoic acid, have been investigated for a range of biological activities, including antioxidant and antimicrobial properties. ontosight.aiontosight.ai This suggests potential, though less explored, research avenues for derivatives of this compound in medicinal chemistry.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 129-133 °C |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972). solubilityofthings.com |
| Structure | Aromatic ring with a carboxylic acid group at position 1 and two ethoxy groups at positions 3 and 5. |
Structure
3D Structure
Properties
IUPAC Name |
3,5-diethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-5-8(11(12)13)6-10(7-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSNGXDTYSQXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352218 | |
| Record name | 3,5-diethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124480-95-1 | |
| Record name | 3,5-diethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Diethoxybenzoic Acid
Advanced Synthetic Approaches
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for valuable compounds like this compound. Traditional methods for its synthesis, often analogous to the synthesis of similar dialkoxybenzoic acids, can involve hazardous reagents and solvents, generating significant chemical waste. The application of green chemistry principles seeks to mitigate these issues by focusing on aspects such as atom economy, the use of renewable resources, the deployment of safer solvents, and improved energy efficiency.
A common route to this compound is the Williamson ether synthesis, starting from 3,5-dihydroxybenzoic acid and an ethylating agent. Green chemistry approaches aim to refine this classic transformation.
Atom Economy
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edugarph.co.uk The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product. core.ac.uk
For the synthesis of this compound from 3,5-dihydroxybenzoic acid and diethyl sulfate, a common ethylating agent, the reaction can be represented as:
C₇H₆O₄ + (C₂H₅)₂SO₄ + 2 NaOH → C₁₁H₁₄O₄ + Na₂SO₄ + 2 H₂O
The atom economy for this reaction can be calculated as follows:
| Compound | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|
| This compound (Desired Product) | C₁₁H₁₄O₄ | 210.23 |
| 3,5-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 |
| Diethyl sulfate | (C₂H₅)₂SO₄ | 154.18 |
| Sodium hydroxide | NaOH | 39.997 |
Calculation:
Formula: Atom Economy = (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100 mdpi.com
Sum of Molar Masses of Reactants: 154.12 (C₇H₆O₄) + 154.18 ((C₂H₅)₂SO₄) + 2 * 39.997 (NaOH) = 388.294 g/mol
Atom Economy: (210.23 / 388.294) x 100 ≈ 54.14%
This calculation reveals that a significant portion of the reactants' mass is converted into byproducts, primarily sodium sulfate and water, highlighting an area for improvement from a green chemistry perspective. Syntheses with higher atom economy would ideally utilize ethylating agents that result in less waste.
Renewable Feedstocks and Solvents
A key tenet of green chemistry is the use of renewable resources. researchgate.net While the aromatic core of this compound is typically derived from petroleum-based feedstocks, research into producing aromatic compounds from renewable sources like lignin (B12514952) is an active area of investigation. ijprdjournal.com
In the context of the synthesis itself, the choice of solvents and reagents can be made more sustainable. Bio-derived solvents, such as bio-ethanol, can serve as both a solvent and a source of the ethyl groups, although this would require different catalytic systems. researchgate.net Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also being explored as green solvent alternatives due to their low toxicity, biodegradability, and recyclability. nih.govmdpi.com For instance, a DES could potentially replace traditional volatile organic solvents like acetone or dimethylformamide (DMF) that are often used in Williamson ether syntheses.
Safer Solvents and Auxiliaries
The selection of safer solvents is crucial for minimizing the environmental and health impacts of chemical processes. Traditional Williamson ether synthesis often employs solvents like DMF or acetonitrile (B52724), which have associated health risks. wikipedia.org Green chemistry encourages the use of less hazardous alternatives.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. garph.co.ukmdpi.com To overcome the solubility challenges of organic reactants in water, phase-transfer catalysis (PTC) has emerged as a powerful technique. wikipedia.orgcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide ion from the aqueous phase to the organic phase (or a microenvironment where the reaction occurs), enabling the reaction to proceed in a biphasic system and often at lower temperatures. wikipedia.orgcrdeepjournal.org This approach can eliminate the need for hazardous organic solvents. For example, the synthesis of o-nitrodiphenyl ether has been successfully achieved using a solid-liquid PTC with tetra-n-butylphosphonium bromide as the catalyst, avoiding high-boiling point organic solvents. crdeepjournal.org A similar strategy could be applied to the synthesis of this compound.
| Solvent System | Typical Solvents | Green Chemistry Considerations | Potential Application to this compound Synthesis |
|---|---|---|---|
| Conventional | Acetone, Dimethylformamide (DMF) | Volatile, potential toxicity, may require high temperatures. | Commonly used in Williamson ether synthesis. |
| Green Alternative | Water with Phase-Transfer Catalyst mdpi.comcrdeepjournal.org | Non-toxic, non-flammable, can allow for milder reaction conditions. | A promising approach to improve the environmental profile of the synthesis. |
| Green Alternative | Deep Eutectic Solvents (DESs) nih.govmdpi.com | Low toxicity, biodegradable, recyclable. | An emerging area of research with potential for this synthesis. |
Energy Efficiency
Reducing energy consumption is another cornerstone of green chemistry. scranton.edu Conventional organic syntheses often require prolonged heating under reflux. ajrconline.orgMicrowave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, by directly and efficiently heating the reaction mixture. mdpi.comijprdjournal.comajrconline.org This rapid and uniform heating can also lead to higher yields and purer products. ijprdjournal.com For example, the hydrolysis of benzamide (B126) to benzoic acid can be completed in 7 minutes under microwave irradiation, compared to one hour with conventional heating. scispace.com The application of microwave technology to the synthesis of this compound could offer substantial energy savings and increased throughput. wikipedia.org
Electrocatalysis is another energy-efficient technique being explored for the synthesis of benzoic acid derivatives, offering mild reaction conditions and high selectivity. crdeepjournal.org While direct application to the etherification of 3,5-dihydroxybenzoic acid is not yet widely reported, the principles of using electrical energy to drive chemical reactions represent a promising frontier for green synthesis.
Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₁H₁₄O₄ |
| 3,5-Dihydroxybenzoic acid | C₇H₆O₄ |
| Acetone | C₃H₆O |
| Acetonitrile | C₂H₃N |
| Benzamide | C₇H₇NO |
| Bio-ethanol | C₂H₅OH |
| Diethyl sulfate | (C₂H₅)₂SO₄ |
| Dimethylformamide | C₃H₇NO |
| o-Nitrodiphenyl ether | C₁₂H₉NO₃ |
| Sodium hydroxide | NaOH |
| Sodium sulfate | Na₂SO₄ |
| Tetra-n-butylphosphonium bromide | C₁₆H₃₆BrP |
| Water | H₂O |
Structural Elucidation and Solid State Characteristics
Crystallographic Analysis of 3,5-Diethoxybenzoic Acid
Crystallographic analysis offers a definitive view of molecular structure and packing at the atomic level. Research on a series of alkoxy-substituted benzoic acids has provided high-quality structural data for this compound. conicet.gov.ar
Single-crystal X-ray diffraction is a powerful technique that determines the precise three-dimensional arrangement of atoms within a crystal. uol.defzu.cz The analysis of this compound, referred to as compound (III) in a comparative study of alkoxy-benzoic acids, yielded detailed crystallographic data. conicet.gov.ar Single crystals suitable for this analysis were grown by the slow cooling of a concentrated solution. conicet.gov.ar
The study determined the key parameters of the crystal lattice, which are summarized in the table below. conicet.gov.ar
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₁H₁₄O₄ |
| Formula Weight | 210.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.021(5) |
| b (Å) | 4.882(5) |
| c (Å) | 22.285(5) |
| β (°) ** | 97.48(5) |
| Volume (ų) ** | 1080.3(12) |
| Z (molecules/unit cell) | 4 |
Table 1: Crystallographic data for this compound. Data sourced from a comprehensive study on alkoxy-benzoic acids. conicet.gov.ar
In crystal engineering, supramolecular synthons are robust and predictable structural units formed by intermolecular interactions. taylorfrancis.comiisc.ac.in For carboxylic acids, the most common and stable synthon is the head-to-head dimer, formed by a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov
In the crystal structure of this compound, this classic centrosymmetric dimer synthon is observed. conicet.gov.ar This R²₂(8) graph set motif, where two molecules are linked by two hydrogen bonds forming an eight-membered ring, is a recurring and dominant feature in the crystal structures of many benzoic acid derivatives. conicet.gov.arnih.gov The formation of these robust dimers is the primary organizing force in the crystal lattice. conicet.gov.ar
A detailed analysis of related structures showed that for some benzoic acids, C-H···π interactions, a type of weak hydrogen bond between a C-H bond and a π-system, can dictate the orientation of the dimeric synthons. conicet.gov.arnih.govkyoto-u.ac.jp However, for this compound, these specific interactions are not the dominant force in the packing arrangement. conicet.gov.ar Instead, weaker Van der Waals interchain interactions prevail, leading to a parallel arrangement of the linear strands formed by the dimers. conicet.gov.ar This results in a structure where the columns of molecules are essentially non-interacting beyond these general dispersion forces. conicet.gov.ar
Polymorphism and Crystallization Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com Different polymorphs of a compound can have distinct physical properties, and their formation is often highly sensitive to the conditions of crystallization. mdpi.comuniroma1.it
While polymorphism is a common phenomenon for organic molecules, including various benzoic acid derivatives, specific studies identifying and characterizing different polymorphic forms of this compound are not extensively reported in the surveyed scientific literature. cam.ac.ukresearchgate.net The crystallographic data available pertains to the form obtained under specific laboratory conditions. conicet.gov.ar A comprehensive polymorphic screen would be required to ascertain whether other crystalline forms can be produced.
The choice of solvent and the crystallization method (e.g., cooling rate, temperature, evaporation speed) are critical factors that can direct the formation of a specific polymorph. matec-conferences.orgcore.ac.uk The interaction between solvent molecules and the solute can influence nucleation and crystal growth, favoring one crystal packing over another. core.ac.ukdiva-portal.org For example, studies on other benzoic acids have shown that different solvents can yield different polymorphic forms. matec-conferences.orgdiva-portal.org
For this compound, single crystals have been successfully grown from concentrated solutions via slow cooling. conicet.gov.ar However, a systematic investigation using a variety of solvents with different polarities and hydrogen bonding capabilities, along with different crystallization temperatures and saturation levels, would be necessary to explore the potential polymorphic landscape of this compound and understand the thermodynamic and kinetic factors governing its crystallization. mdpi.comcomsol.com
Spectroscopic Characterization in Academic Research
The positive identification and structural confirmation of a chemical compound like this compound rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular structure, bonding, and atomic connectivity. However, specific, detailed findings for this compound are not widely disseminated in the academic literature.
Advanced NMR Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: Proton NMR would be expected to reveal the specific arrangement and electronic environment of the hydrogen atoms in this compound. Key expected signals would include a triplet and a quartet for the ethoxy groups, distinct signals for the aromatic protons, and a characteristic downfield signal for the carboxylic acid proton.
¹³C NMR: Carbon NMR provides information on each unique carbon atom in the molecule. For this compound, this would include signals for the two types of carbons in the ethoxy groups, the four distinct carbons of the benzene (B151609) ring, and the carbonyl carbon of the carboxylic acid.
Despite the theoretical predictability of these spectra, specific chemical shift values (ppm), coupling constants (J), and multiplicities from peer-reviewed research are not publicly available at this time.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be dominated by characteristic absorbances:
A very broad O-H stretching band for the carboxylic acid group, typically centered around 3000 cm⁻¹.
A strong C=O (carbonyl) stretching band for the carboxylic acid, expected in the region of 1700-1730 cm⁻¹.
C-O stretching bands for the ether linkages and the carboxylic acid.
Aromatic C-H and C=C stretching bands.
Aliphatic C-H stretching bands from the ethoxy groups.
While general spectral regions for these functional groups are well-established, a specific, authenticated FTIR spectrum with precise peak assignments for this compound is not present in the accessible literature.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄O₄), the exact mass would be calculated and observed in a high-resolution mass spectrum (HRMS). The molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) in techniques like Electrospray Ionization (ESI) would confirm the molecular weight of approximately 210.23 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum would provide further structural evidence, likely showing the loss of the ethoxy groups or the carboxylic acid moiety. However, detailed mass spectral data from academic sources are not currently available for public review.
Advanced Derivatization and Chemical Transformations
Strategies for Functional Group Interconversion of the Carboxylic Acid Moiety
The carboxylic acid group of 3,5-Diethoxybenzoic acid can be readily converted into other important functional groups, such as esters, amides, acid halides, and anhydrides. These transformations are fundamental in synthetic organic chemistry, providing pathways to a wide array of derivative compounds.
Esterification and amidation are two of the most common transformations of carboxylic acids. For this compound, these reactions involve the nucleophilic substitution of the hydroxyl group of the carboxylic acid.
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. A common and effective method for this transformation is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. jocpr.com This method is advantageous as it can be performed under mild conditions. The reaction proceeds by the activation of the carboxylic acid by DCC, followed by nucleophilic attack from the alcohol.
Amidation involves the reaction of the carboxylic acid derivative with an amine to form an amide. While direct reaction with an amine requires high temperatures, a more common laboratory method involves first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine. uomustansiriyah.edu.iq This reaction often requires two equivalents of the amine; one acts as the nucleophile, and the second neutralizes the liberated hydrochloric acid (HCl). libretexts.org Alternatively, an inexpensive base like sodium hydroxide (B78521) can be used to scavenge the HCl. uomustansiriyah.edu.iq
| Reaction | Reagents & Conditions | Product |
| Esterification | Alcohol (R'-OH), DCC, DMAP | 3,5-Diethoxybenzoate ester |
| Amidation | 1. SOCl₂ or (COCl)₂2. Amine (R'R''NH), Base | N-substituted-3,5-diethoxybenzamide |
Table 1: Common Esterification and Amidation Reactions for this compound.
To increase the electrophilicity of the carbonyl carbon and facilitate further reactions, this compound can be converted into more reactive derivatives like acid halides and anhydrides.
Acid Halides , particularly acid chlorides, are highly valuable synthetic intermediates. They are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, producing the highly reactive 3,5-Diethoxybenzoyl chloride. This transformation is a key step for subsequent reactions like amidations and certain esterifications. libretexts.org
Acid Anhydrides can be formed from this compound derivatives. A common method involves the reaction of an acid chloride (e.g., 3,5-Diethoxybenzoyl chloride) with a carboxylate salt (e.g., sodium 3,5-diethoxybenzoate). uomustansiriyah.edu.iqlibretexts.org This nucleophilic acyl substitution reaction yields the corresponding acid anhydride (B1165640). libretexts.org This can be used to create both symmetrical and unsymmetrical anhydrides. uomustansiriyah.edu.iqyoutube.com Acetic anhydride is frequently used to prepare acetate (B1210297) esters from alcohols and N-substituted acetamides from amines. uomustansiriyah.edu.iq
| Transformation | Reagent | Product |
| Acid Halide Formation | Thionyl chloride (SOCl₂) | 3,5-Diethoxybenzoyl chloride |
| Acid Anhydride Formation | 3,5-Diethoxybenzoyl chloride + Sodium 3,5-diethoxybenzoate | 3,5-Diethoxybenzoic anhydride |
Table 2: Synthesis of Acid Halides and Anhydrides from this compound.
Derivatization for Enhanced Analytical Resolution and Detection
Chemical derivatization is a crucial technique in analytical chemistry to improve the volatility, thermal stability, and detectability of analytes for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.org For this compound, derivatization primarily targets the polar carboxylic acid group.
Silylation is the most prevalent derivatization technique for GC analysis, where an active hydrogen in the carboxylic acid group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net This process increases the volatility and thermal stability of the compound.
Two common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
BSTFA converts the carboxylic acid to a TMS ester. The resulting derivatives are volatile but can be susceptible to hydrolysis. aliyuncs.com In mass spectrometry (MS), BSTFA derivatives typically show characteristic fragments at [M]⁺ (molecular ion) and [M-15]⁺. researchgate.netlih.lunih.gov BSTFA is often preferred for sterically unhindered compounds. researchgate.netlih.lunih.gov
MTBSTFA forms a TBDMS ester, which is significantly more stable against hydrolysis than the TMS ester. idc-online.com The resulting mass spectra are often more informative, with characteristic fragments at [M-57]⁺ (loss of a tert-butyl group), which is generally the dominant ion. researchgate.netlih.lunih.gov MTBSTFA is particularly useful as it can facilitate the separation of isomers. researchgate.netlih.lunih.gov However, it may show little to no response for compounds with significant steric hindrance around the reaction site. researchgate.netnih.gov
| Reagent | Silyl Group | Key Features of Derivative | Characteristic Mass Fragments |
| BSTFA | Trimethylsilyl (TMS) | More volatile, less stable. aliyuncs.com | [M]⁺, [M-15]⁺ |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | More stable, better isomeric separation. researchgate.netlih.lunih.govidc-online.com | [M-57]⁺, [M-131]⁺ |
Table 3: Comparison of BSTFA and MTBSTFA for Silylation of this compound.
Incorporating fluorine atoms into a derivative can significantly enhance its detectability, particularly when using an electron capture detector (ECD) in gas chromatography, which is highly sensitive to electrophilic groups. researchgate.net For HPLC, derivatization can introduce a fluorophore for fluorescence detection. libretexts.org
Common fluorinated derivatization reagents for carboxylic acids include:
Pentafluorobenzyl bromide (PFB-Br) : Reacts with the carboxylate anion to form a pentafluorobenzyl ester. This derivative is highly responsive on an ECD.
Heptafluorobutyrylimidazole (HFBI) : This is an acylating agent that can convert the carboxylic acid to a fluorinated anhydride, although it is more commonly used for amines and alcohols.
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) : A fluorescent labeling agent that reacts with amino groups, but modifications exist for other functional groups, enhancing detection in HPLC with fluorescence detectors. researchgate.net
| Reagent Type | Example Reagent | Purpose |
| Acylating Agent | Heptafluorobutyrylimidazole (HFBI) | Introduces a fluorinated acyl group for GC-ECD detection. |
| Alkylating Agent | Pentafluorobenzyl bromide (PFB-Br) | Forms an ester for high-sensitivity GC-ECD detection. |
| Fluorescent Label | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Adds a fluorescent tag for HPLC-fluorescence detection. researchgate.net |
Table 4: Examples of Fluorinated Derivatization Reagents.
The formation of phenylhydrazone and oxime derivatives is a characteristic reaction of aldehydes and ketones, not carboxylic acids. These reactions involve the condensation of a carbonyl compound with phenylhydrazine (B124118) or hydroxylamine (B1172632), respectively.
For this compound to form such a derivative, its carboxylic acid group must first be reduced to an aldehyde (3,5-diethoxybenzaldehyde). This reduction is a critical prerequisite step and can be achieved using specific reducing agents that can stop the reduction at the aldehyde stage without proceeding to the alcohol, such as diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride.
Once the aldehyde is formed, it can readily react with phenylhydrazine, often under mild acidic conditions, to yield the corresponding 3,5-diethoxybenzaldehyde (B172881) phenylhydrazone. Similarly, reaction with hydroxylamine would produce an oxime. This two-step process is not a common derivatization strategy for the routine analysis of carboxylic acids, as more direct methods like silylation or esterification are typically employed.
Development of Complex Organic Structures Incorporating the this compound Scaffold
The this compound framework serves as a foundational component for building elaborate organic molecules, including pharmacologically relevant heterocyclic systems and functional coordination complexes. Its derivatization allows for the introduction of varied functionalities, leading to structures with tailored electronic, optical, and biological properties.
The synthesis of quinazoline (B50416) and quinoline-based heterocyclic structures is of significant interest due to their prevalence in bioactive compounds. While this compound itself is not a direct precursor, it can be chemically modified through a multi-step process to yield key intermediates for the construction of these scaffolds. A common synthetic strategy involves the introduction of an amino group onto the benzene (B151609) ring, which is essential for the subsequent cyclization reactions that form the heterocyclic core.
A plausible pathway begins with the nitration of the this compound ring, followed by the reduction of the resulting nitro group to an amine. This transformation yields an amino-diethoxybenzoic acid derivative. For instance, the general synthesis of anilinoquinazolines often starts from a substituted anthranilic acid (2-aminobenzoic acid). A typical synthetic sequence to access a quinazoline core from a substituted benzoic acid involves several key steps ijcce.ac.ir:
Nitration : Introduction of a nitro group onto the aromatic ring, typically adjacent to the carboxyl group.
Reduction : Conversion of the nitro group to an amino group (–NH2) using reducing agents like iron powder in the presence of an acid or through catalytic hydrogenation ijcce.ac.irchemicalbook.com.
Cyclization : The resulting anthranilic acid derivative is then reacted with a source of carbon and nitrogen, such as formamidine (B1211174) acetate, to construct the pyrimidine (B1678525) ring of the quinazoline system ijcce.ac.ir.
Functionalization : The quinazoline core can be further modified. For example, chlorination of a quinazolone intermediate using reagents like oxalyl chloride or phosphorus oxychloride (POCl3) yields a reactive chloroquinazoline ijcce.ac.ircsic.es.
Coupling : The final step involves a nucleophilic aromatic substitution reaction where the chloroquinazoline is treated with a desired substituted aniline (B41778) to furnish the target anilinoquinazoline (B1252766) derivative ijcce.ac.ir.
Similarly, substituted 2-aminobenzoic acids are key starting materials for building quinoline (B57606) structures. For example, 2-amino-4,5-diethoxybenzoic acid has been used to synthesize dihydro-1H-cyclopenta[b]quinoline derivatives by reacting it with a suitable cycloketone in the presence of a dehydrating agent like phosphorus pentoxide (P2O5) or a chlorinating agent like POCl3 csic.es. This highlights the utility of amino-diethoxybenzoic acid scaffolds in creating fused heterocyclic systems.
The carboxylate group of this compound is an effective ligand for coordinating with a wide range of metal ions. The presence of the ethoxy groups can influence the electronic properties of the carboxylate, modulating the stability and reactivity of the resulting metal complexes. This has led to significant research into its coordination chemistry, particularly with lanthanide ions, to develop materials with interesting luminescent and thermodynamic properties.
Lanthanide ions (Ln³⁺) are known for their unique photophysical properties, including sharp, line-like emission bands and long luminescence lifetimes. However, their direct excitation is often inefficient due to the forbidden nature of f-f transitions. This limitation can be overcome by using organic ligands that act as "antennas." The organic ligand absorbs excitation energy (typically UV light), transfers it to a triplet excited state via intersystem crossing, and then non-radiatively transfers this energy to the central lanthanide ion, which subsequently emits its characteristic luminescence. d-nb.info
This compound and its analogs are effective ligands for sensitizing lanthanide emission. Mixed-ligand complexes, often incorporating a nitrogen-containing heterocyclic ligand like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine, are frequently synthesized to enhance stability and luminescence. dntb.gov.uaresearchgate.net
For example, thin films of a mixed-ligand complex of terbium(III) with this compound and phenanthroline have been prepared and studied for their spectral properties. researchgate.netbohrium.com The terbium (Tb³⁺) complex exhibits its characteristic bright green luminescence, with the most intense emission peak observed at 548 nm. researchgate.net This emission corresponds to the ⁵D₄ → ⁷F₅ electronic transition of the Tb³⁺ ion. The table below summarizes the characteristic emission transitions for several lanthanide ions commonly used in luminescent complexes.
| Lanthanide Ion | Major Emission Transition | Emission Color | Typical Wavelength (nm) |
|---|---|---|---|
| Europium (Eu³⁺) | ⁵D₀ → ⁷F₂ | Red | ~612-615 |
| Terbium (Tb³⁺) | ⁵D₄ → ⁷F₅ | Green | ~545-548 |
| Dysprosium (Dy³⁺) | ⁴F₉/₂ → ⁶H₁₃/₂ | Yellow | ~575 |
| Samarium (Sm³⁺) | ⁴G₅/₂ → ⁶H₇/₂ | Orange-Red | ~596-600 |
While specific thermodynamic data for this compound complexes are not widely reported, studies on the closely related 3,5-dimethoxybenzoic acid and 3,4-diethoxybenzoic acid provide valuable insights. The complexation of lanthanide ions with these ligands is typically an endothermic process (positive ΔH), indicating that the reaction is not driven by the formation of strong covalent bonds. Instead, the formation is driven by a large positive entropy change (ΔS). mdpi.com This significant increase in entropy results from the release of a large number of water molecules from the hydration spheres of both the lanthanide ion and the carboxylate ligand upon complexation, a phenomenon known as the chelate effect, which leads to a more disordered system. wikipedia.org
The table below presents thermodynamic data for the formation of europium(III) complexes with related aromatic carboxylate ligands, illustrating these principles.
| Ligand | log β | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference Compound |
|---|---|---|---|---|
| 3,5-Dimethoxybenzoate | 6.33 | 14.8 | 171 | Eu(III) Complex dntb.gov.ua |
| 3,4-Diethoxybenzoate | 7.15 | 16.2 | 192 | Eu(III) Complex scispace.comacs.org |
Note: The data presented is for analogous compounds and serves to illustrate the thermodynamic principles of complexation.
Biological and Pharmacological Research Applications
Investigation of Bioactivity and Mechanism of Action
The bioactivity of substituted benzoic acids is a subject of intense research, with studies focusing on how these molecules interact with biological systems at a molecular level.
While direct studies on 3,5-diethoxybenzoic acid's interaction with the Hydroxycarboxylic Acid Receptor 1 (HCAR1), also known as GPR81, are not prominent in the available literature, extensive research has been conducted on its close structural analog, 3,5-dihydroxybenzoic acid (3,5-DHBA). HCAR1 is a G-protein-coupled receptor (GPCR) predominantly expressed in adipocytes, with the endogenous ligand being lactate. wikipedia.orgnih.gov Activation of this receptor leads to the inhibition of lipolysis, making it a therapeutic target for treating dyslipidemia. nih.gov
Research has identified 3,5-DHBA as a specific agonist for HCAR1, with an EC50 (half-maximal effective concentration) of approximately 150 μM. nih.govphysiology.orgnih.gov This specificity is significant because another related compound, 3-hydroxybenzoic acid, acts as an agonist for both HCA1 and the related HCA2 receptor, the latter of which is associated with the undesirable flushing side effect of niacin treatment. nih.gov The selective activation of HCAR1 by 3,5-DHBA inhibits lipolysis in wild-type mouse adipocytes, an effect that is absent in adipocytes deficient in HCAR1. nih.gov This makes 3,5-DHBA a valuable pharmacological tool for studying the specific functions of HCAR1 in vivo. nih.govcreative-biolabs.com Further studies have explored other analogs, such as 3-chloro-5-hydroxybenzoic acid, which also acts as a potent and selective HCAR1 agonist, demonstrating that modifications at the 3 and 5 positions of the benzoic acid ring are critical for receptor interaction and selectivity. bohrium.comnih.gov The interaction of these agonists with HCAR1 is known to involve both the Gαi/o and Gαs signaling pathways. biorxiv.org However, to date, no specific antagonists for the HCAR1/GPR81 receptor have been definitively reported. nih.govunil.ch
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a well-established target for antimicrobial and anticancer drugs. nih.govrjraap.com Inhibitors of DHFR, such as methotrexate, are widely used in chemotherapy. nih.govwikipedia.org
Research into novel DHFR inhibitors has explored various classes of molecules, including derivatives of benzoic acid. Studies have shown that substituted 3-benzoic acid derivatives can act as inhibitors of M. tuberculosis DHFR (MtDHFR). uef.finih.gov In one study, analogs developed from a fragment prototype resulted in compounds with IC50 values (half-maximal inhibitory concentration) ranging from 7 to 40 μM against MtDHFR. uef.finih.gov Similarly, derivatives of 4-amino benzoic acid (PABA) have been developed and screened as potential inhibitors of Plasmodium falciparum DHFR for antimalarial applications. nih.gov Molecular docking studies have also been used to design and evaluate 2 & 3-(4-aminobenzamido) benzoic acid derivatives as potential DHFR inhibitors for treating tuberculosis. sphinxsai.com While the benzoic acid scaffold is clearly of interest in the design of DHFR inhibitors, specific studies evaluating this compound for this activity are not present in the reviewed literature. Research on trimethoprim (B1683648) analogs has shown that derivatives with 3',5'-dimethoxy substitutions were significantly less active as DHFR inhibitors than those with a 3',4',5'-trimethoxybenzene structure. mdpi.com
Antimicrobial Activity Studies
Substituted benzoic acids have long been recognized for their antimicrobial properties. Investigations into this compound and its relatives have sought to quantify their efficacy against a range of pathogenic bacteria and fungi.
While specific minimum inhibitory concentration (MIC) data for this compound is limited in the available scientific literature, studies on closely related compounds provide insight into the antibacterial potential of dialkoxybenzoic acids. For instance, a study on various phenolic benzaldehydes and benzoic acids showed that the substitution pattern on the benzene (B151609) ring significantly influences bactericidal activity against pathogens like Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. nih.gov The study revealed that hydroxyl groups generally confer more activity than methoxy (B1213986) groups. nih.gov Another study on benzoic acid derivatives against E. coli found that attaching a hydroxyl or methoxyl substituent tended to weaken the antibacterial effect relative to benzoic acid itself, with the position of the substituent being a critical factor. nih.gov
Research on 3,4-dialkoxybenzoic acid derivatives has shown activity. For example, a series of 1,2,4-triazolo[3,4-b] Current time information in Bangalore, IN.medchemexpress.comthiadiazine derivatives incorporating a 3,4-dialkoxyphenyl moiety was synthesized and tested against Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria, with some compounds showing promising MIC values. nih.gov
Table 1: Antibacterial Activity of Related Benzoic Acid Derivatives
| Compound/Derivative Class | Bacterium | Activity (MIC in µg/mL) | Source(s) |
|---|---|---|---|
| 3,4-dialkoxyphenyl-thiadiazines | Staphylococcus aureus | 1.56 - 100 | nih.gov |
| 3,4-dialkoxyphenyl-thiadiazines | Bacillus cereus | 1.56 - 100 | nih.gov |
| 3,4-dialkoxyphenyl-thiadiazines | Escherichia coli | 1.56 - 100 | nih.gov |
| 3,4-dialkoxyphenyl-thiadiazines | Pseudomonas aeruginosa | 1.56 - 100 | nih.gov |
| Hydrazones of 3-methoxybenzoic acid | Bacillus subtilis | 3.12 - 12.5 | nih.gov |
| Hydrazones of 3-methoxybenzoic acid | Bacillus cereus | 3.12 - 12.5 | nih.gov |
| p-hydroxybenzoic acid derivatives | Staphylococcus aureus | >12.5 - >100 | thieme-connect.com |
Note: This table presents data for related compounds to illustrate the potential activity of this chemical class, as specific MIC values for this compound were not found in the cited literature.
The antifungal properties of benzoic acid derivatives are also an area of active investigation. The closely related compound, 3,5-dimethoxybenzoic acid, has been isolated from plant sources and identified as having antifungal activity. medchemexpress.com The related isomer, 3,4-diethoxybenzoic acid, has also been shown to be an effective antifungal agent in vitro against Candida albicans and Saccharomyces cerevisiae. biosynth.com
Studies on other substituted benzoic acids further support the antifungal potential of this class. For example, derivatives of p-hydroxybenzoic acid have been tested against Candida albicans and Aspergillus niger. thieme-connect.com In a study of 1,2,4-triazolo[3,4-b] Current time information in Bangalore, IN.medchemexpress.comthiadiazine derivatives with a 3,4-dialkoxyphenyl group, several compounds showed potent antifungal activity against Aspergillus niger and Candida albicans, with some exhibiting greater potency than the standard drug, fluconazole. nih.gov
Table 2: Antifungal Activity of Related Benzoic Acid Derivatives
| Compound/Derivative Class | Fungus | Activity (MIC in µg/mL) | Source(s) |
|---|---|---|---|
| 3,4-dialkoxyphenyl-thiadiazines | Aspergillus niger | 1.56 - 50 | nih.gov |
| 3,4-dialkoxyphenyl-thiadiazines | Candida albicans | 1.56 - 50 | nih.gov |
| p-hydroxybenzoic acid derivatives | Aspergillus niger | >12.5 - >100 | thieme-connect.com |
Note: This table presents data for related compounds to illustrate the potential activity of this chemical class, as specific MIC values for this compound were not found in the cited literature.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. spu.edu.sy These analyses help in designing more potent and selective drugs by identifying key physicochemical properties that influence activity.
For benzoic acid derivatives, SAR and QSAR studies have been applied to understand their antimicrobial effects. nih.govsemanticscholar.orgnih.gov These studies often analyze parameters like electronic effects, hydrophobicity, and steric properties. spu.edu.sy The electronic influence of a substituent on the benzoic acid ring is quantified by the Hammett substituent constant (σ). spu.edu.sy Electron-withdrawing groups can increase the acidity of the carboxyl group, which may influence interactions with biological targets. Conversely, electron-donating groups, such as the ethoxy groups in this compound, would decrease acidity compared to unsubstituted benzoic acid.
Impact of Ethoxy Substituents on Biological Potency
The presence and nature of substituents on a benzene ring can significantly influence the biological potency of a molecule. In the case of this compound, the two ethoxy groups play a crucial role in modulating its chemical properties and, consequently, the biological activity of its derivatives.
The ethoxy groups are electron-donating, which increases the electron density of the aromatic ring. This activation of the ring system can influence how derivative molecules interact with biological targets. For instance, this electronic effect can be a key factor in directing further chemical modifications to specific positions on the ring, which is a critical consideration in the rational design of new drug candidates.
Furthermore, the ethoxy groups contribute to the lipophilicity of the molecule. This increased lipid solubility can enhance the ability of derivative compounds to cross biological membranes, a critical factor for reaching intracellular targets. The hydrophobic nature of the ethoxy groups also enhances compatibility with organic phases, a useful property in various synthetic and analytical procedures.
To fully understand the structure-activity relationships (SAR), researchers may systematically replace the ethoxy groups with other substituents, such as methoxy groups or halogens, to investigate the electronic and steric effects on biological potency. This comparative analysis helps in optimizing the design of molecules with desired pharmacological profiles.
Computational Modeling of Molecular Interactions
Computational modeling has become an indispensable tool in modern drug discovery and development, offering insights into how molecules interact with biological targets at an atomic level. While specific computational docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, broader studies that have identified this compound provide a framework for understanding its potential interactions.
One study that identified this compound in Antarctic lichen extracts utilized computational tools to evaluate the toxicological properties and druglikeness of the identified phytochemicals. mdpi.com Such analyses often employ criteria like Lipinski's "rule of five" to predict the oral bioavailability of a compound. mdpi.com These computational predictions help in the early stages of research to prioritize compounds for further investigation.
Molecular docking simulations performed on other compounds from the same lichen extracts demonstrate how these molecules might bind to the active sites of enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comresearchgate.net These studies model the non-covalent interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comresearchgate.net Although this compound itself was not the primary focus of these specific docking analyses, the methodologies employed are directly applicable to understanding its potential molecular interactions with various biological targets.
Potential Therapeutic Applications
While this compound is not typically used directly as a therapeutic agent, its derivatives are being actively investigated for a range of potential therapeutic applications, underscoring its importance as a key starting material in medicinal chemistry.
Role in Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of a variety of more complex pharmaceutical compounds. Its chemical structure provides a versatile scaffold that can be readily modified to produce a diverse array of derivatives. The benzoic acid functional group allows for the formation of esters and amides, while the activated aromatic ring can undergo further substitution reactions.
This compound and its close derivative, 3,5-diethoxybenzoyl chloride, are utilized in the preparation of novel molecules for a range of therapeutic areas. For example, it has been used as a starting material in the synthesis of compounds investigated for their anti-inflammatory and anticancer properties. The adaptability of this compound makes it a valuable component in the synthetic pathways of new investigational drugs.
Research in Anticancer Therapies
A significant area of research involving derivatives of this compound is in the field of oncology. The compound has been used as a building block in the synthesis of novel anticancer agents. For instance, it has been incorporated into the structure of aminopyrazole derivatives that have been investigated as inhibitors of the Aurora kinase family, particularly Aurora A kinase. google.com Aurora kinases are key regulators of cell division, and their inhibition can lead to cell cycle arrest and antiproliferative effects in tumor cells, making them a target for cancer therapy. google.com
Furthermore, derivatives of this compound have been explored in the development of modulators for other cancer-related targets. Research has detailed its use in synthesizing compounds aimed at modulating the activity of histone acetyltransferases p300 and CBP, which are implicated in various cellular processes, including cancer development. google.com The structural motif provided by this compound appears to be conducive to creating molecules with cytotoxic activity against various cancer cell lines.
Neurogenesis Modulation Studies
Derivatives of this compound are also being explored for their potential in treating neurological disorders. One area of focus is the development of compounds that can modulate neurogenesis and provide neuroprotection. mdpi.comresearchgate.net
In a notable example, this compound was used in the synthesis of therapeutic aryl-amido-aryl compounds designed to target retinoic acid receptors (RARs), specifically RARα. google.comgoogleapis.com These receptors are known to play a crucial role in the survival of neurons and the regulation of amyloid deposits in the brain, which are pathological hallmarks of Alzheimer's disease. google.com The development of selective RARα activators is therefore a promising strategy for the treatment of neurodegenerative conditions. google.com
Applications in Materials Science and Organic Electronics
Role as a Derivatization Agent for NLO Materials
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. The NLO response of a material is highly dependent on its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
3,5-Diethoxybenzoic acid can serve as a precursor for the synthesis of NLO-active molecules, such as chalcones. Chalcones, which are α,β-unsaturated ketones, are a well-studied class of NLO materials. The general structure of a chalcone (B49325) allows for the incorporation of various donor and acceptor substituents on its two aromatic rings, which can be fine-tuned to optimize the NLO properties. The 3,5-diethoxybenzoyl group can act as an electron-donating moiety in these structures.
The synthesis of chalcones typically involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). In this context, 3,5-diethoxyacetophenone, which can be derived from this compound, could be reacted with a suitable benzaldehyde containing an electron-accepting group to create a D-π-A (donor-π-acceptor) type chalcone. The NLO properties of such a chalcone would be influenced by the strength of the donor (the 3,5-diethoxybenzoyl moiety) and acceptor groups, as well as the length and nature of the π-conjugated bridge.
Research on related chalcones has shown that the presence of alkoxy groups, such as methoxy (B1213986) groups, can enhance the NLO response. It is therefore anticipated that the ethoxy groups of this compound would have a similar, if not more pronounced, effect due to their slightly stronger electron-donating nature compared to methoxy groups.
Table 1: Potential NLO Properties of Chalcones Derived from this compound (Hypothetical)
| Chalcone Derivative | Donor Group | Acceptor Group | Expected NLO Response |
| 1-(3,5-Diethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 3,5-Diethoxybenzoyl | 4-Nitrophenyl | High second-order hyperpolarizability (β) |
| 1-(3,5-Diethoxyphenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | 3,5-Diethoxybenzoyl | 4-(Dimethylamino)phenyl | Enhanced third-order NLO properties (γ) |
Development of Organic Electronic Components
The field of organic electronics utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the molecular structure and packing of the organic materials used.
This compound can be used as a building block for the synthesis of various organic electronic materials. For instance, it can be incorporated into oligo(p-phenylenevinylene) (OPV) derivatives, which are known for their excellent fluorescence and charge-transport properties. nih.govrsc.orgepa.govresearchgate.net The introduction of 3,5-diethoxybenzoyl groups as side chains or end groups on the OPV backbone can influence the material's solubility, morphology, and electronic properties. The flexible ethoxy chains can improve solution processability, which is a key advantage for the fabrication of large-area devices.
Furthermore, the electron-donating nature of the diethoxybenzoyl group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which is crucial for efficient charge injection and transport in organic electronic devices. By carefully designing the molecular structure, it is possible to tune the emission color and efficiency of OLEDs or to optimize the power conversion efficiency of OPVs.
Table 2: Potential Applications of this compound Derivatives in Organic Electronics
| Derivative Class | Potential Application | Role of 3,5-Diethoxybenzoyl Group |
| Oligo(p-phenylenevinylene)s | Emitting layer in OLEDs, Active layer in OPVs | Enhance solubility, Tune energy levels, Improve film morphology |
| Small molecule semiconductors | Active layer in OFETs | Modify molecular packing, Enhance charge mobility |
| Covalent Organic Frameworks (COFs) | Photocatalysis, Gas storage | Functional building block |
Investigation in Liquid Crystalline Properties
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies and are being explored for other applications such as sensors and optical components. The mesomorphic (liquid crystalline) behavior of a compound is highly dependent on its molecular shape and intermolecular interactions.
Esters derived from benzoic acids are a well-known class of liquid crystalline materials. nih.gov By reacting this compound with various alcohols or phenols containing a rigid core and a flexible tail, it is possible to synthesize new liquid crystalline compounds. The 3,5-diethoxybenzoyl group would serve as a part of the rigid core of the molecule, contributing to the anisotropy required for the formation of a liquid crystalline phase. The presence of the two ethoxy groups can also influence the melting point and the type of mesophase formed.
The investigation of such derivatives would involve studying their phase transitions using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The length and branching of the alkyl chains in the alcohol or phenol (B47542) component can be systematically varied to understand the structure-property relationships and to design materials with specific mesophase ranges and properties. For instance, the introduction of longer alkyl chains often promotes the formation of smectic phases, which are more ordered than nematic phases.
Table 3: Hypothetical Mesomorphic Properties of Esters Derived from this compound
| Ester Derivative | Alcohol/Phenol Component | Expected Mesophase |
| 4-Cyanophenyl 3,5-diethoxybenzoate | 4-Cyanophenol | Nematic |
| 4-Octylphenyl 3,5-diethoxybenzoate | 4-Octylphenol | Smectic A |
| 4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl 3,5-diethoxybenzoate | 4'-(Hexyloxy)-[1,1'-biphenyl]-4-ol | Nematic and/or Smectic |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, which use the principles of quantum mechanics, are fundamental to understanding the behavior of electrons in molecules. nih.gov Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its properties, offering a favorable balance between computational cost and accuracy, particularly for medium to large organic molecules. orientjchem.org Time-dependent DFT (TD-DFT) is an extension used to investigate the excited states of molecules, making it invaluable for predicting spectroscopic properties like UV-Vis absorption spectra.
The structure of 3,5-diethoxybenzoic acid is not rigid; it possesses conformational flexibility due to the rotation around several single bonds. The key rotational degrees of freedom are associated with the two ethoxy groups (-OCH₂CH₃) and the carboxylic acid group (-COOH) relative to the benzene (B151609) ring.
The electronic structure of a molecule governs its reactivity and optical properties. DFT calculations are used to determine the distribution of electrons and the energies of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. researchgate.net
For substituted benzoic acids, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the substituents, while the LUMO is often centered on the aromatic ring and the electron-withdrawing carboxylic acid group. kyoto-u.ac.jp The introduction of the two electron-donating ethoxy groups at the 3- and 5-positions is expected to raise the energy of the HOMO, while the carboxylic acid group lowers the energy of the LUMO. TD-DFT calculations can use these orbital energies to predict electronic transitions, such as those observed in UV-Vis spectroscopy.
| Calculated Property | Description | Value for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Not available in literature |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Not available in literature |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Not available in literature |
| Dipole Moment | Measure of the net molecular polarity | Not available in literature |
| Excitation Energy | Energy required for electronic transition (from TD-DFT) | Not available in literature |
Molecular Dynamics Simulations and Solution Speciation
While quantum mechanics provides a detailed picture of individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the movements and interactions of atoms and molecules based on a force field, which is a set of parameters that approximates the potential energy of the system. This technique is particularly useful for studying solution-phase properties. researchgate.net
MD simulations can powerfully elucidate how this compound molecules interact with each other and with solvent molecules in a solution. By simulating a box containing many molecules of the solute and solvent, one can observe processes like the formation of hydrogen bonds. For instance, the carboxylic acid group of this compound can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). This leads to the formation of cyclic hydrogen-bonded dimers between two acid molecules, a common feature for carboxylic acids. researchgate.net
Furthermore, the ethoxy groups and the benzene ring can interact with solvent molecules through weaker van der Waals forces. In studies of related dimethoxybenzoic acids, MD simulations combined with analyses like the radial distribution function (RDF) have been used to quantify the solvation shell structure. researchgate.net The RDF can reveal the average distance and coordination number of solvent molecules around specific sites on the solute, explaining why solubility might be higher in one solvent versus another. For example, higher solubility in ethanol (B145695) compared to other alcohols for a similar compound was attributed to strong solute-solvent and solvent-solvent hydrogen bonding. researchgate.net
Crystallization is a complex process involving both nucleation and growth, which are governed by the intermolecular interactions in solution. MD simulations can provide insights into the early stages of crystallization by observing the self-assembly and association of solute molecules in a supersaturated solution. researchgate.net The ability of a compound to exist in different crystalline forms, known as polymorphism, is a critical issue in materials science. bohrium.com
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are a type of computational modeling that aims to find a mathematical relationship between the structural features of a molecule and its physicochemical properties. Instead of simulating the detailed physics of the system, QSPR models are statistical in nature and are built by correlating calculated molecular descriptors with experimentally measured properties for a series of related compounds.
Prediction of Physicochemical Properties (e.g., pKa, Log P)
The physicochemical properties of a molecule are crucial in determining its behavior in various chemical and biological systems. Computational methods offer a rapid and cost-effective way to estimate these properties before a compound is synthesized or experimentally tested.
pKa Prediction: The acid dissociation constant (pKa) is a critical measure of a compound's acidity in a solution. For this compound, the pKa value is influenced by the electron-donating effects of the two ethoxy groups on the benzoic acid moiety. Computational prediction of pKa for benzoic acids is typically achieved using quantum mechanical calculations, often based on Density Functional Theory (DFT). These methods calculate the Gibbs free energies of the protonated and deprotonated species in a solvent continuum model. The pKa can then be derived from the calculated free energy change of deprotonation. While specific, experimentally validated computational studies on the pKa of this compound are not abundant in the literature, the principles are well-established for substituted benzoic acids.
Log P Prediction: The partition coefficient (Log P) describes the lipophilicity of a compound, indicating its distribution preference between an immiscible lipid (octanol) and an aqueous phase. acdlabs.com This parameter is vital in fields like drug discovery and environmental science. acdlabs.com Log P can be calculated using several computational methods, which generally fall into two categories: fragment-based and property-based approaches. Fragment-based methods, like the widely used XLogP and ALOGPS, calculate the Log P value by summing the contributions of individual molecular fragments. hmdb.canih.gov For this compound, a computed XLogP3 value of 2.9 is available, suggesting a moderate degree of lipophilicity. nih.gov
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
|---|---|---|
| XLogP3 | 2.9 | PubChem |
Correlation with Spectroscopic Data
Computational modeling is instrumental in interpreting and validating experimental spectroscopic data. By calculating theoretical spectra, researchers can assign experimental peaks to specific molecular vibrations, electronic transitions, or nuclear magnetic resonances.
For substituted benzoic acids, Density Functional Theory (DFT) calculations are a standard method for predicting vibrational spectra (Infrared and Raman). orientjchem.org Methods like B3LYP, often paired with a suitable basis set (e.g., 6-311++G(d,p)), can accurately compute the vibrational frequencies of the molecule. orientjchem.org These calculated frequencies, when appropriately scaled to account for systematic errors in the theoretical model, typically show excellent correlation with experimental FT-IR spectra. orientjchem.orgcuny.edu For this compound, this would allow for the precise assignment of vibrations such as the characteristic C=O stretch of the carboxylic acid, the C-O stretches of the ether linkages, and the various aromatic C-H and C-C bending and stretching modes. researchgate.net
Studies on related benzoic acid derivatives have shown that computational methods can reliably detect the formation of hydrogen-bonded dimers, a common feature of carboxylic acids. ucl.ac.uk This is reflected in the calculated IR spectra by a significant shift in the carbonyl (C=O) stretching frequency. Molecular dynamics (MD) simulations can further complement these static quantum calculations by exploring the conformational landscape of the molecule and its interactions with solvent molecules over time, providing a dynamic picture that helps interpret spectroscopic results obtained in solution. ucl.ac.uk
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Analytical Method Development and Validation
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 3,5-Diethoxybenzoic acid, enabling its separation from related substances and accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods.
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted method for the routine analysis of this compound. The technique's efficiency hinges on the appropriate selection of a stationary phase, mobile phase, and detection wavelength. Typically, a reversed-phase C18 column is utilized. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like formic acid to suppress the ionization of the carboxylic acid group, thereby ensuring better retention and peak symmetry. google.com UV detection is commonly performed at wavelengths between 210 nm and 254 nm. google.com
In a patent describing the synthesis of related compounds, preparative HPLC was used for purification, highlighting the utility of this technique. google.com For analytical purposes, a standard HPLC-UV method could be configured as follows:
Table 1: Representative HPLC-UV Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | YMC Triart C18 (or equivalent) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Elution | Gradient or isocratic elution with an appropriate A:B ratio |
| Flow Rate | 1.0 mL/min (typical) |
| Detection | UV at 210 nm or 254 nm google.com |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
It is important to note that these parameters serve as a general guideline and require optimization and validation for specific analytical needs.
Gas Chromatography coupled with Mass Spectrometry offers high selectivity and sensitivity for the identification and quantification of this compound. Due to the compound's low volatility, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester. This is often achieved by silylation, for example, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The resulting trimethylsilyl (B98337) (TMS) ester of this compound can be readily analyzed by GC-MS. The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," of the derivatized molecule, allowing for its unambiguous identification.
Table 2: General GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped oven temperature (e.g., 60°C to 300°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection | Mass Spectrometer scanning a relevant m/z range |
Advanced Spectroscopic Methods for Characterization
Spectroscopic techniques are vital for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for confirming the structure.
The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the quartet for the methylene (B1212753) (-OCH₂-) protons, and the triplet for the methyl (-CH₃) protons of the two ethoxy groups. A distinct signal for the acidic proton of the carboxylic acid would also be present.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the ethoxy groups. In some cases, variable-temperature NMR may be employed to study the conformational flexibility of the ethoxy groups.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups within the molecule. The IR spectrum of this compound would be expected to display:
A broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹).
A strong absorption for the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹).
Absorptions corresponding to the C-O stretching of the ether groups and various vibrations of the aromatic ring.
Methodologies for Impurity Profiling and Quality Control
Ensuring the purity of this compound is paramount for its use in further synthesis or as a final product. Impurity profiling involves the identification and quantification of any undesired chemical species.
HPLC-UV is the workhorse for impurity profiling. google.com A validated HPLC method can effectively separate the main peak of this compound from peaks corresponding to potential impurities. These impurities could include:
Starting materials : Such as 3,5-dihydroxybenzoic acid.
Intermediates : For instance, 3-hydroxy-5-ethoxybenzoic acid, resulting from incomplete etherification.
Byproducts : Arising from side reactions during the synthesis.
A comprehensive quality control approach would integrate several analytical techniques. HPLC provides quantitative data on purity, while techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS can be used to identify the structure of unknown impurities. High-resolution mass spectrometry (HRMS) can provide exact mass data to help confirm elemental compositions. Spectroscopic methods like NMR and IR are used to confirm the identity of the bulk material and can also aid in the structural elucidation of isolated impurities.
Environmental Fate and Degradation Studies
Biodegradation Pathways in Aquatic and Soil Environments
The biodegradation of 3,5-Diethoxybenzoic acid in aquatic and soil environments is anticipated to be a primary route of its environmental breakdown, although the rate may be influenced by the presence of the two ethoxy groups. Microbial degradation of aromatic compounds typically involves initial enzymatic attacks that modify the substituents and cleave the aromatic ring.
Research on the biodegradation of analogous compounds provides insights into potential pathways. For instance, the degradation of 3-phenoxybenzoic acid, which also contains an ether linkage, has been studied in various microorganisms. A Bacillus sp. designated DG-02 was found to degrade 95.6% of 50 mg·L⁻¹ 3-phenoxybenzoic acid within 72 hours. nih.gov The degradation proceeded through hydroxylation and cleavage of the ether bond, followed by further degradation of the resulting phenols and benzoic acid derivatives. nih.gov Similarly, Pseudomonas pseudoalcaligenes has been shown to utilize 3-phenoxybenzoic acid as a growth substrate, initiating degradation via a dioxygenase enzyme. nih.gov
Studies on other alkoxybenzoic acids have shown that the position and nature of the alkoxy group influence the degradation pathway. For example, the fungus Polyporus dichrous can dealkylate and hydroxylate 4-alkoxybenzoic acids, but no evidence was found for the oxygenation of 3-alkoxyl groups science.gov, suggesting that the 3,5-substitution pattern of this compound might lead to different microbial degradation mechanisms. The degradation of substituted benzoic acids can proceed through various intermediates, such as protocatechuate and catechol, which are then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. frontiersin.org
The rate of biodegradation can be influenced by environmental conditions and the presence of other organic matter. For example, the degradation of 3-phenoxybenzoic acid by Bacillus sp. DG-02 was optimal at a temperature of 30.9°C and a pH of 7.7. nih.gov
Table 1: Microbial Degradation of Structurally Related Benzoic Acids
| Compound | Microorganism | Degradation Rate | Reference |
| 3-Phenoxybenzoic Acid | Bacillus sp. DG-02 | 95.6% of 50 mg·L⁻¹ in 72 h | nih.gov |
| 3-Phenoxybenzoic Acid | Pseudomonas pseudoalcaligenes POB310 | Incomplete degradation in soil | nih.gov |
| Cypermethrin (metabolizes to 3-phenoxybenzoic acid) | Co-culture of Rhodococcus sp. and Comamonas sp. | Complete degradation of 100 mg/L in 24 h | frontiersin.org |
This table presents data for analogous compounds to infer potential biodegradation behavior of this compound.
Photolysis and Hydrolysis Mechanisms
Abiotic degradation processes, including photolysis and hydrolysis, are also expected to contribute to the environmental fate of this compound.
Photolysis: The photochemical degradation of aromatic compounds can occur through direct absorption of sunlight or indirectly through reactions with photochemically produced reactive species in water, such as hydroxyl radicals and singlet oxygen. unito.it While specific photolysis data for this compound is not available, studies on other aromatic compounds indicate that this can be a significant degradation pathway in sunlit surface waters. mdpi.comnih.gov The presence of chromophores (the aromatic ring and carboxyl group) suggests that this compound could undergo direct photolysis. The rate and products of photolysis are dependent on the light intensity, pH, and the presence of natural photosensitizers in the water. nih.gov For example, the photochemical degradation of the drug naproxen, another aromatic carboxylic acid, is significantly enhanced in the presence of a photocatalyst like TiO2. mdpi.com
Hydrolysis: The ether linkages in this compound are generally stable to hydrolysis under typical environmental pH and temperature conditions. However, hydrolysis of aryl ethers can be catalyzed under certain conditions. For instance, studies on the hydrolysis of aromatic ethers have shown that the reaction can be promoted by catalysts and at higher temperatures. acs.org The carboxylic acid group of this compound is expected to exist predominantly in its anionic carboxylate form in most natural waters, which may influence its reactivity.
Environmental Monitoring and Detection
The detection and quantification of this compound in environmental matrices such as water and soil would likely employ advanced analytical techniques. A study on Antarctic lichens successfully identified this compound using ultra-high-performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOF-MS). nih.govresearchgate.netmdpi.com This high-resolution mass spectrometry technique allows for the accurate identification and quantification of the compound in complex biological and environmental samples.
Other common analytical methods for the determination of aromatic acids and other organic contaminants in environmental samples include:
High-Performance Liquid Chromatography (HPLC) with various detectors, such as ultraviolet (UV) or mass spectrometry (MS) detectors. cdc.gov
Gas Chromatography-Mass Spectrometry (GC-MS) , often requiring derivatization of the carboxylic acid group to increase its volatility for analysis. nih.govamecj.com
Sample preparation for these analyses typically involves an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate the analyte from the environmental matrix before instrumental analysis. nih.govmdpi.com
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
While traditional synthesis of 3,5-Diethoxybenzoic acid often involves the diethoxylation of 3,5-dihydroxybenzoic acid using reagents like ethyl bromide or diethyl sulfate (B86663) in the presence of a base, future research is aimed at developing more efficient, sustainable, and versatile synthetic routes. chemicalbook.com
Key areas of exploration include:
Advanced Catalytic Methods: Research is moving towards palladium-catalyzed decarboxylative coupling reactions, which use readily available carboxylic acids as alternatives to preformed organometallic reagents. rptu.de This approach offers a more sustainable route for creating C-C bonds and could be adapted for novel functionalization of the this compound scaffold. rptu.de
Biocatalysis and Enzymatic Synthesis: The use of enzymes in organic synthesis aligns with the principles of green chemistry. dtu.dkcuestionesdefisioterapia.com Future pathways may involve engineered enzymes or whole-cell biocatalysts to perform specific reactions, such as etherification or even direct C-H functionalization, under mild, environmentally benign conditions. This could offer high selectivity and reduce the need for protecting groups and harsh reagents. dtu.dk
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this compound and its derivatives could streamline production and facilitate multi-step synthetic sequences.
A comparative overview of traditional versus emerging synthetic strategies is presented below.
| Feature | Traditional Synthesis (e.g., Williamson Ether Synthesis) | Emerging Synthetic Pathways |
| Starting Materials | 3,5-Dihydroxybenzoic acid, ethyl halides | Potentially more diverse and renewable feedstocks |
| Reagents | Stoichiometric bases, alkylating agents | Catalytic systems (e.g., Palladium), enzymes rptu.dedtu.dk |
| Key Advantages | Well-established and reliable | Higher atom economy, milder conditions, improved sustainability rptu.de |
| Future Potential | Optimization of existing processes | Development of chemo- and regio-selective functionalizations |
Deeper Understanding of Structure-Function Relationships at the Molecular Level
A more profound comprehension of how the molecular structure of this compound dictates its physical and chemical properties is crucial for designing next-generation materials and bioactive molecules. The two ethoxy groups significantly influence the molecule's electronic distribution, steric profile, and capacity for intermolecular interactions.
Future research will likely focus on:
Crystallographic and Spectroscopic Analysis: Detailed studies of the crystalline structures of this compound and its derivatives can reveal the nature of intermolecular forces, such as hydrogen bonding and π–π stacking. conicet.gov.ar This understanding is essential for crystal engineering and designing materials with specific solid-state properties.
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict how derivatives of this compound will interact with biological targets like enzymes or receptors. cuestionesdefisioterapia.comchem960.com These computational tools can accelerate the discovery of new drug candidates by pre-screening virtual libraries of compounds and prioritizing those with the highest predicted binding affinity and desired pharmacological profiles. chem960.com
Physicochemical Property Modulation: The ethoxy groups contribute to the compound's lipophilicity, which is a key parameter for membrane permeability in biological systems. Systematic modification of the alkoxy chains (e.g., replacing ethoxy with longer or more complex groups) and studying the resulting changes in properties like solubility, logP, and electronic character will provide a clearer roadmap for tuning the molecule for specific applications, from drug design to organic electronics. lookchem.com
| Structural Feature | Influence on Molecular Function | Research Focus |
| Carboxylic Acid Group | Site for hydrogen bonding, salt formation, and ester/amide derivatization. | Exploring its role as an anchor point in self-assembled monolayers or for conjugation to polymers. |
| Ethoxy Groups (-OCH₂CH₃) | Increase lipophilicity, influence crystal packing, and act as electron-donating groups, activating the aromatic ring. conicet.gov.ar | Investigating the impact of alkoxy chain length and branching on biological activity and material properties. |
| Aromatic Ring | Provides a rigid scaffold and participates in π–π stacking interactions. conicet.gov.ar | Functionalizing the ring at other positions to create multifunctional derivatives. |
Integration with Advanced Drug Delivery Systems
The structural attributes of this compound make it a promising candidate for incorporation into advanced drug delivery systems (DDS). Its ability to be chemically modified allows it to serve as a versatile building block or linker in the construction of complex nanomedicines. googleapis.comnih.gov
Emerging applications in this field include:
Prodrug Design: The carboxylic acid group can be used to link a therapeutic agent, forming a prodrug. The 3,5-diethoxybenzoyl moiety can be designed to improve the drug's solubility, stability, or ability to cross cell membranes, with the active drug being released at the target site through enzymatic or chemical cleavage. googleapis.com
Polymer-Drug Conjugates: Derivatives of this compound can be incorporated into polymers to create materials for controlled drug release. For example, its hydrophobic nature could be utilized in the formation of amphiphilic block copolymers that self-assemble into micelles or vesicles for encapsulating poorly water-soluble drugs. kinampark.com
Functional Excipients in Formulations: Benzoic acid derivatives have been explored for creating functional biomaterials like injectable thermogels that can act as depots for sustained drug release. nih.gov The antioxidant properties sometimes associated with substituted phenolic structures could provide additional therapeutic benefits, protecting the encapsulated drug and surrounding tissues from oxidative stress. nih.gov Research into this compound-containing systems could lead to multifunctional delivery vehicles for treating chronic diseases. nih.govdrug-dev.com
Utilization in Sustainable Chemical Processes
In line with the global push for green chemistry, future applications of this compound are expected to emphasize sustainability. cuestionesdefisioterapia.comnih.gov This involves not only developing greener synthetic routes to the molecule itself but also using it as a component in environmentally benign technologies and products.
Key directions for sustainable utilization include:
Replacement for Hazardous Reagents: Carboxylic acids are increasingly viewed as stable, easy-to-handle, and environmentally friendly alternatives to traditional organometallic reagents in cross-coupling reactions. rptu.de Utilizing this compound or its derivatives in catalytic decarboxylative processes reduces waste, as the only byproduct is carbon dioxide. rptu.de
Building Block for Biodegradable Materials: The structure of this compound can be incorporated into polyesters or other polymers. Future research could focus on designing these polymers to be biodegradable, contributing to the development of sustainable plastics and materials that have a reduced environmental impact at the end of their lifecycle. cuestionesdefisioterapia.com
Synthesis from Renewable Feedstocks: A long-term goal in sustainable chemistry is to replace petroleum-based feedstocks with renewable biomass. nih.gov Research efforts may focus on developing pathways to synthesize aromatic compounds like this compound from lignin (B12514952) or other plant-derived materials, which would significantly improve its green credentials.
Q & A
Q. What are the common synthetic routes for 3,5-Diethoxybenzoic acid, and how can reaction conditions be optimized to minimize ester group hydrolysis?
Methodological Answer: The synthesis typically involves esterification of 3,5-dihydroxybenzoic acid with ethyl bromide or ethyl iodide under alkaline conditions. To minimize hydrolysis of the ester groups, use anhydrous solvents (e.g., dry DMF) and maintain a reaction temperature below 60°C. Catalytic agents like potassium carbonate or 4-dimethylaminopyridine (DMAP) can enhance regioselectivity and reduce side reactions . For optimization, conduct a fractional factorial design to test variables such as solvent polarity, base strength, and reaction time .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, particularly in distinguishing between ester and carboxylic acid functionalities?
Methodological Answer:
- NMR Spectroscopy: H NMR can resolve ethoxy protons (δ 1.2–1.4 ppm for CH, δ 4.0–4.3 ppm for OCH) and the carboxylic acid proton (δ 12–13 ppm if free). Use C NMR to confirm ester carbonyl (δ 165–170 ppm) and carboxylic acid carbonyl (δ 170–175 ppm) .
- FT-IR: Ester C=O stretches appear at 1730–1750 cm, while carboxylic acid C=O is broader and appears at 1680–1720 cm.
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze the crystal lattice .
Q. What methodologies are recommended for assessing the purity of this compound in research settings, especially when dealing with polar byproducts?
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Monitor at 254 nm; retention times for the compound and polar byproducts (e.g., dihydroxy intermediates) will differ significantly .
- Melting Point Analysis: Pure this compound melts at 222–226°C. Deviations >2°C indicate impurities .
- TLC: Employ silica gel plates with ethyl acetate/hexane (3:7); visualize under UV or iodine vapor.
Q. What are the critical safety considerations when handling this compound in laboratory environments?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use a NIOSH-approved N95 respirator if airborne particles are generated .
- Ventilation: Work in a fume hood to avoid inhalation of fine powders.
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Collect solid waste in sealed containers labeled for halogenated organic acids .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield while maintaining regioselectivity in ethoxy group introduction?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time and improve yield by 15–20% using microwave irradiation (50–100 W, 80°C) .
- Protecting Groups: Temporarily protect the carboxylic acid with a methyl ester to prevent side reactions during ethoxylation. Deprotect later using LiOH in THF/water .
- Statistical Optimization: Apply a Box-Behnken design to model interactions between temperature, reagent stoichiometry, and solvent polarity.
Q. What strategies are effective in analyzing the electronic effects of ethoxy substituents on the aromatic ring of this compound in nucleophilic reactions?
Methodological Answer:
- DFT Calculations: Perform density functional theory (DFT) to map electron density distributions and identify reactive sites (e.g., para to ethoxy groups) .
- Hammett Studies: Compare reaction rates of this compound derivatives with meta- and para-substituted analogs to quantify substituent effects .
- Electrochemical Analysis: Use cyclic voltammetry to measure redox potentials, correlating electronic effects with substituent orientation .
Q. How should researchers address contradictions in spectral data (e.g., NMR chemical shifts) observed between synthesized this compound and reference standards?
Methodological Answer:
- Spectral Database Cross-Validation: Compare data with NIST or PubChem entries (e.g., InChIKey: GONAVIHGXFBTOZ-UHFFFAOYSA-N) to verify assignments .
- Deuterated Solvent Trials: Repeat NMR in DMSO-d instead of CDCl to resolve proton exchange issues with the carboxylic acid group .
- Impurity Profiling: Use LC-MS to detect trace byproducts (e.g., mono-ethoxy derivatives) that may shift peaks .
Q. What experimental approaches are suitable for investigating the potential of this compound as a prodrug component, focusing on esterase-mediated hydrolysis?
Methodological Answer:
- In Vitro Hydrolysis Assays: Incubate the compound with porcine liver esterase in PBS (pH 7.4) at 37°C. Monitor hydrolysis via HPLC quantification of released 3,5-dihydroxybenzoic acid .
- Cell-Based Studies: Treat human hepatocyte cultures with the compound and measure cytotoxicity (MTT assay) and metabolic byproducts (LC-MS) .
- Molecular Docking: Model interactions between the compound and human carboxylesterase 1 (CES1) using AutoDock Vina to predict binding affinity .
Q. What techniques can overcome solubility challenges of this compound in aqueous systems during biological activity studies?
Methodological Answer:
- Co-Solvent Systems: Use 10–20% DMSO or ethanol to enhance solubility without denaturing proteins .
- Nanoparticle Formulation: Prepare PEGylated liposomes via thin-film hydration to encapsulate the compound and improve bioavailability .
- pH Adjustment: Dissolve in weakly basic buffers (pH 8–9) where the carboxylic acid is deprotonated, but verify stability via accelerated degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
